Dantrolene Impurity 3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Detection and Analysis Methods

- A high-performance liquid chromatography (HPLC) method was developed to separate dantrolene sodium and its impurities, including Dantrolene Impurity 3. This method is useful for determining the content of dantrolene sodium and its impurities in pharmaceutical formulations (Gao Zhen-hong, 2001).

- High-performance thin-layer chromatography (HPTLC) technique was developed for the separation and quantification of dantrolene and its related impurities, including Dantrolene Impurity 3, in pharmaceutical formulations (N. Abdelwahab et al., 2016).

- A validated ultra-performance liquid chromatographic (UPLC) method was developed for the simultaneous determination of dantrolene and its potential degradation impurities, which likely include Dantrolene Impurity 3 (M. Tawakkul et al., 2010).

Pharmacological Research

- Dantrolene has been identified as an inhibitor of the ryanodine receptor (RyR), and its impurities, including Dantrolene Impurity 3, may play a role in this interaction, which is crucial for understanding its mechanism in treating malignant hyperthermia (K. Paul-Pletzer et al., 2002).

Medical Applications

- Dantrolene, and by extension, its impurities, may have implications in the treatment of heart failure, as dantrolene stabilizes interdomain interactions within the RyR, improving cardiomyocyte function in failing hearts (Shigeki Kobayashi et al., 2009).

Stability and Degradation Studies

- Stability characterization, kinetics, and mechanism of degradation of dantrolene in aqueous solutions were studied, providing insights into the stability and eventual product performance of dantrolene and its impurities (Saeed R. Khan et al., 2012).

Mecanismo De Acción

Target of Action

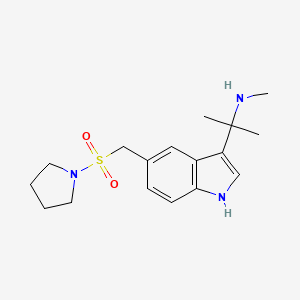

Dantrolene Impurity 3, also known as 5-(4-Nitrophenyl)-2-furaldehyde, is a synthetic precursor of Dantrolene . The primary target of Dantrolene is the ryanodine receptor 1 (RYR1) . RYR1 is an intracellular calcium-release channel expressed on the surface of the sarcoplasmic reticulum . This receptor plays a crucial role in muscle contraction by mediating the release of calcium from the sarcoplasmic reticulum .

Mode of Action

Dantrolene Impurity 3, similar to Dantrolene, likely interacts with its target, the ryanodine receptor, by binding to it . This binding results in the depression of excitation-contraction coupling in skeletal muscle . Specifically, it decreases the intracellular calcium concentration by reducing the calcium release from the sarcoplasmic reticulum . This is an essential step in muscle contraction .

Biochemical Pathways

The action of Dantrolene Impurity 3 affects the calcium signaling pathway in the cells . By inhibiting the ryanodine receptors, it disrupts the normal flow of calcium ions from the sarcoplasmic reticulum . This disruption leads to a decrease in intracellular calcium concentration, which in turn affects muscle contraction .

Pharmacokinetics

After oral administration of Dantrolene, about 70% of the dose is absorbed, with significant variations in plasma concentrations peaking at about 6 hours . The renal clearance estimate for Dantrolene was 0.33 mL/(min*kg) and the volume of distribution was 0.51 L/kg .

Result of Action

The result of Dantrolene Impurity 3’s action would be a reduction in muscle contraction due to the decreased intracellular calcium concentration . This could potentially lead to muscle relaxation and a decrease in muscle stiffness .

Safety and Hazards

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for Dantrolene Impurity 3 involves the conversion of 4-nitrobenzaldehyde to 4-nitrobenzyl alcohol, followed by the reduction of the nitro group to an amine, and finally, the reaction of the amine with 2,4-dichloro-5-sulfamoylbenzoic acid.", "Starting Materials": [ "4-nitrobenzaldehyde", "Sodium borohydride", "Acetic acid", "Hydrogen gas", "2,4-dichloro-5-sulfamoylbenzoic acid", "Sodium hydroxide", "Methanol", "Water" ], "Reaction": [ "4-nitrobenzaldehyde is dissolved in acetic acid and sodium borohydride is added to the solution.", "The reaction mixture is stirred at room temperature for several hours until the reaction is complete.", "The mixture is then quenched with water and the resulting 4-nitrobenzyl alcohol is isolated by filtration.", "The 4-nitrobenzyl alcohol is then dissolved in methanol and hydrogen gas is bubbled through the solution in the presence of a palladium catalyst.", "The nitro group is reduced to an amine and the resulting 4-nitrobenzylamine is isolated by filtration.", "2,4-dichloro-5-sulfamoylbenzoic acid is dissolved in sodium hydroxide solution and the resulting solution is cooled to 0-5°C.", "The 4-nitrobenzylamine is added to the cooled solution and the reaction mixture is stirred for several hours at room temperature.", "The resulting precipitate is isolated by filtration and washed with water to obtain Dantrolene Impurity 3." ] } | |

Número CAS |

55227-60-6 |

Fórmula molecular |

C16H16N4O6 |

Peso molecular |

360.32 |

Pureza |

> 95% |

Cantidad |

Milligrams-Grams |

Sinónimos |

2-[1-(Aminocarbonyl)-2-[[5-(4-nitrophenyl)-2-furanyl]methylene]hydrazinyl]-acetic Acid Ethyl Ester |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B602169.png)

![1-((2'-Carbamimidoyl-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B602172.png)

![1-((2'-Cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B602173.png)